molecular formula C18H19N3O3S B5609000 N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide

Cat. No. B5609000
M. Wt: 357.4 g/mol
InChI Key: WMSITSCSAZETKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves cyclization reactions and the use of potassium carbonate in DMF. A notable method described involves the cyclization of 4,5-diaryl-imidazole-2-thione with dihaloalkane, leading to the formation of the imidazo[2,1-b][1,3]thiazole scaffold (Meriç et al., 2008).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy. These techniques provide detailed information on the molecular framework and substituent positions, essential for understanding the compound's chemical behavior (Meriç et al., 2008).

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure. These compounds are synthesized through reactions involving thioamides and isonitriles, indicating their versatility in forming bicyclic scaffolds and potential in generating diverse molecular architectures (Peng et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. While specific data for N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide may not be directly available, similar compounds show varied physical properties that influence their biological activity and pharmacokinetics.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with biomolecules, are essential for the compound's potential as a therapeutic agent. Studies on imidazo[2,1-b][1,3]thiazole derivatives highlight their biological activity, including antimicrobial and anti-inflammatory effects, which could be attributed to the chemical nature of the imidazo[2,1-b][1,3]thiazole core (Andreani et al., 2000).

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives can vary depending on the specific compound and its biological target . For example, some derivatives have been found to exhibit cytotoxic activity against cancer cells, possibly through mechanisms involving mitochondrial membrane depolarization, multicaspase activation, and apoptosis .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b][1,3]thiazole derivatives can vary depending on the specific compound . For example, some derivatives may be classified as combustible solids .

Future Directions

The future directions of research on imidazo[2,1-b][1,3]thiazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, researchers are interested in designing new anticancer drugs that are more selective for cancer cells and have fewer side effects .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-23-15-4-2-3-12-9-13(11-24-16(12)15)17(22)19-6-5-14-10-21-7-8-25-18(21)20-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSITSCSAZETKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)NCCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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